molecular formula C10H14FNO3S B021668 Florfenicol amine CAS No. 76639-93-5

Florfenicol amine

Cat. No.: B021668
CAS No.: 76639-93-5
M. Wt: 247.29 g/mol
InChI Key: XLSYLQDVLAXIKK-NXEZZACHSA-N
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Mechanism of Action

Target of Action

Florfenicol amine, a derivative of Florfenicol, primarily targets the 50S ribosomal subunit of bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .

Mode of Action

This compound operates by binding to the 50S ribosomal subunit within the bacterial cell . This binding inhibits peptide bond formation, thereby disrupting protein synthesis . Resistance to Florfenicol may occur due to decreased cell permeability or a mutation in the 50S ribosomal subunit .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By inhibiting the 50S ribosomal subunit, this compound prevents the formation of peptide bonds, which are essential for creating proteins . This disruption in protein synthesis hampers the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. In a study conducted on chickens, Florfenicol-loaded niosomes (FLNs) showed a substantially higher maximum plasma concentration (Cmax) of Florfenicol compared to free Florfenicol . Furthermore, FLNs demonstrated a significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability . The lethal dose (LD50) values for both free Florfenicol and FLNs exceeded 5 g/kg of body weight, suggesting a high safety profile .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection. In addition, this compound has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water can make it challenging to formulate aqueous solutions using organic solvents . The development of novel nanocarriers like niosomes has shown promise in enhancing the therapeutic efficacy of florfenicol . These nanocarriers can improve the oral bioavailability of Florfenicol, thereby augmenting its antibacterial activity .

Biochemical Analysis

Biochemical Properties

Florfenicol amine interacts with various biomolecules in the body. The primary mechanism of action of florfenicol, and by extension this compound, is the inhibition of protein synthesis at the prokaryotic ribosome . This interaction disrupts bacterial protein synthesis, making it an effective antibacterial agent .

Cellular Effects

This compound, like florfenicol, has significant effects on various types of cells and cellular processes. It influences cell function primarily by inhibiting bacterial protein synthesis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the prokaryotic ribosome . By binding to the ribosome, it prevents peptide bond formation, thereby inhibiting protein synthesis . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After administration, florfenicol is rapidly absorbed and slowly eliminated, with this compound being more slowly eliminated compared to florfenicol . Over time, this compound is mostly excreted through urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in donkeys administered florfenicol, the pharmacokinetic parameters of this compound were characterized by a long elimination half-life . The dosage and the animal model used can influence the absorption, distribution, metabolism, and excretion of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite of florfenicol .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. After administration, florfenicol is rapidly absorbed and then metabolized to form this compound . The distribution of this compound in the body depends on several factors, including the dosage and the specific animal model .

Preparation Methods

Synthetic Routes and Reaction Conditions

Florfenicol amine can be synthesized through the reduction of florfenicol. The process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Florfenicol amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Florfenicol amine is similar to other amphenicols such as:

This compound is unique in its high efficacy and lower susceptibility to bacterial resistance compared to other amphenicols .

Properties

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSYLQDVLAXIKK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227460
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76639-93-5
Record name Florfenicol amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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